molecular formula C16H15N3OS B11834884 3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one

3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B11834884
M. Wt: 297.4 g/mol
InChI Key: VCBANENQENLRKW-MFOYZWKCSA-N
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Description

3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with benzylideneamino and trimethyl groups. It has garnered significant interest in the scientific community due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one typically involves the condensation of 2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one with benzylideneamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular processes.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities. It has shown promise in preclinical studies as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Additionally, the compound may interact with other molecular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylideneamino group enhances its ability to interact with specific molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H15N3OS/c1-10-11(2)21-15-14(10)16(20)19(12(3)18-15)17-9-13-7-5-4-6-8-13/h4-9H,1-3H3/b17-9-

InChI Key

VCBANENQENLRKW-MFOYZWKCSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)/N=C\C3=CC=CC=C3)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)N=CC3=CC=CC=C3)C

Origin of Product

United States

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